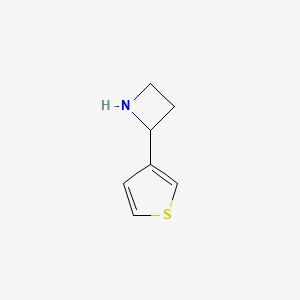

2-(3-Thienyl)azetidine

Descripción general

Descripción

2-(3-Thienyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a thienyl group attached at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienyl)azetidine typically involves the cyclization of appropriate precursors. Another approach involves the nucleophilic ring-opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions .

Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine nitrogen atom exhibits nucleophilic behavior, enabling substitution reactions with electrophiles. Key findings include:

-

Alkylation and Acylation :

-

Sulfonation :

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening under Lewis acid catalysis:

SN2-Type Ring Opening with Arenes/Heteroarenes

-

Conditions : Yb(OTf)₃ (5 mol%), CH₂Cl₂, room temperature.

-

Mechanism : Lewis acid activation facilitates nucleophilic attack at the C2 position (benzylic carbon), leading to 3,3-diarylpropylamine derivatives (Scheme 1 in ).

| Azetidine Derivative | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-(3-Thienyl)azetidine | 1,3,5-Trimethoxybenzene | 3,3-Di(3-thienyl/trimethoxyphenyl)propylamine | 90 |

| This compound | 2-Methylfuran | 3-(3-Thienyl)-3-(5-methylfuran-2-yl)propylamine | 85 |

-

Regioselectivity : Electron-rich heteroarenes (e.g., thiophene, furan) attack preferentially at the less hindered position.

Cycloaddition Reactions

Azetidines participate in [2+2] photocycloadditions:

-

Aza-Paternò-Büchi Reaction :

Ring Rearrangement

Under reductive conditions, azetidine derivatives can undergo ring expansion or contraction:

-

Aziridine to Azetidine Rearrangement :

Biological Activity-Driven Modifications

This compound derivatives show promise in medicinal chemistry:

-

Anticancer Agents :

-

GABA-Uptake Inhibition :

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

2-(3-Thienyl)azetidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Polymer Chemistry

The compound is also used in the development of specialty polymers. Its unique electronic properties contribute to the creation of materials with high thermal stability and conductivity, which are essential in various industrial applications.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of derivatives of this compound. For instance, certain derivatives have shown promising cytotoxic effects against multiple cancer cell lines, including HeLa and CaCo-2 cells. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further drug development .

Medicinal Applications

Drug Development

Ongoing research focuses on the use of this compound in drug development, particularly targeting specific enzymes or receptors involved in disease pathways. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent .

Pharmacological Uses

Azetidine derivatives, including this compound, have been explored for their pharmacological effects in treating conditions such as obesity and other metabolic disorders. The compound's structural characteristics facilitate interactions with biological systems that can be harnessed for therapeutic benefits .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties such as enhanced stability or conductivity. The compound's unique attributes make it suitable for applications in electronics and materials science.

Case Studies

- Anticancer Activity Study : A study evaluated various derivatives of this compound against a panel of human tumor cell lines. Results indicated significant cytotoxicity, particularly against renal cancer cells, with IC50 values as low as 1.143 µM .

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of the compound, demonstrating effectiveness against resistant bacterial strains. This research supports its potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(3-Thienyl)azetidine involves its interaction with specific molecular targets. The compound’s effects are often mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Pyrrolidines: These five-membered nitrogen-containing rings are less strained and more stable compared to azetidines.

Thiazolidines: These compounds contain both nitrogen and sulfur in a five-membered ring and exhibit different reactivity patterns.

Uniqueness: 2-(3-Thienyl)azetidine is unique due to its four-membered ring structure combined with a thienyl group, which imparts distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Actividad Biológica

2-(3-Thienyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 777886-72-3

- Molecular Formula: C7H9NS

The compound features a four-membered azetidine ring with a thienyl group, which is known to influence its biological activity through various mechanisms.

Synthesis of this compound

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives.

- Functionalization: The introduction of the thienyl group is often done via nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing azetidine rings exhibit significant antimicrobial activity. For instance, studies have shown that azetidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives were evaluated, revealing promising results for some thienyl-substituted azetidines against resistant strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.0 | Moderate against E. coli |

| N-(azetidin-3-yl)-2-fluorobenzamide | 9.0 | Effective against S. aureus |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have highlighted that similar azetidine derivatives can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Modulation of signaling pathways involved in cancer progression

The biological activity of this compound is thought to stem from its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction: It may bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies and Research Findings

- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated various azetidine derivatives, including those with thienyl substitutions. The results indicated that these compounds displayed potent antibacterial activity against several strains, including resistant bacteria .

- Anticancer Evaluation: Research conducted on azetidine-based compounds demonstrated their ability to trigger apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to assess the effects on cell cycle progression and apoptosis markers .

Propiedades

IUPAC Name |

2-thiophen-3-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRARJVSCZHRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.